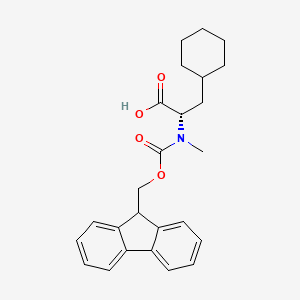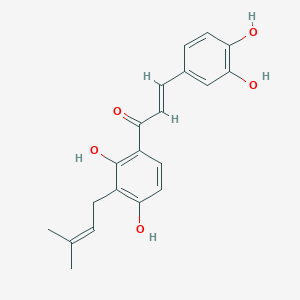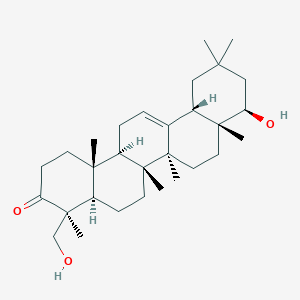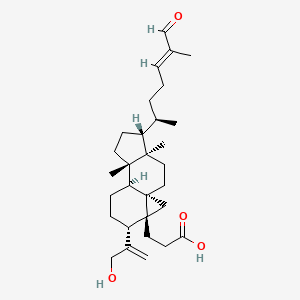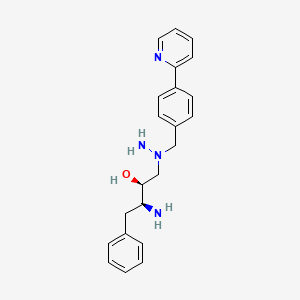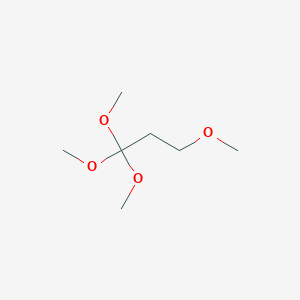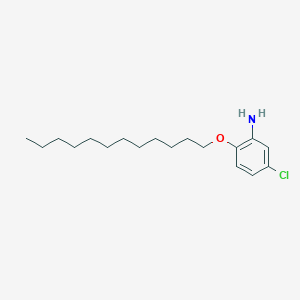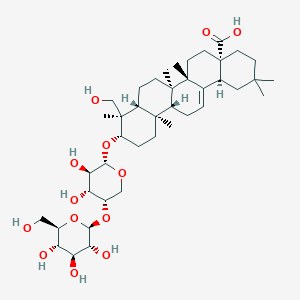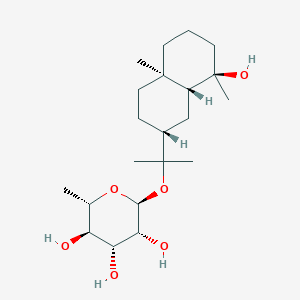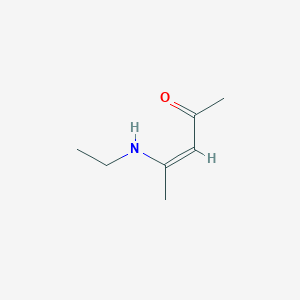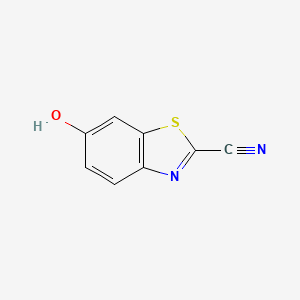
2-氰基-6-羟基苯并噻唑
概述
描述
2-Cyano-6-hydroxybenzothiazole is a chemical compound that serves as a key intermediate in the synthesis of d-luciferin, the natural substrate of firefly luciferases . This compound is of significant interest due to its role in bioluminescence, which is widely used in various biological and chemical applications.
科学研究应用
2-Cyano-6-hydroxybenzothiazole has numerous applications in scientific research:
Bioluminescence Imaging: As a precursor to d-luciferin, it is used in bioluminescence imaging to visualize biological processes in vitro and in vivo.
Protein Labeling: Utilized in site-specific labeling of proteins containing 1,2-aminothiol groups.
Chemical Probes: Acts as a molecular probe in fluorescence studies due to its unique photophysical properties.
作用机制
Target of Action
The primary target of 2-Cyano-6-hydroxybenzothiazole is proteins containing 1,2-aminothiol . This compound is used for site-specific labeling of these proteins . The role of this interaction is to enable the visualization of various biological processes in vitro and in vivo .
Mode of Action
2-Cyano-6-hydroxybenzothiazole interacts with its targets through a reaction known as CBT condensation . This reaction is efficient and occurs under mild conditions . The interaction results in the labeling of proteins containing 1,2-aminothiol , which allows for the visualization of these proteins in various biological contexts .
Biochemical Pathways
The biochemical pathway affected by 2-Cyano-6-hydroxybenzothiazole involves the biosynthesis of firefly luciferin . This compound is a key synthetic intermediate in this process . The downstream effects include the production of D- and L-firefly luciferins from two L-cysteine molecules with p-benzoquinone/1,4-hydroquinone .
Pharmacokinetics
It is known that the compound is used in laboratory settings for the synthesis of substances . Its ADME properties and their impact on bioavailability would be an important area for future research.
Result of Action
The result of the action of 2-Cyano-6-hydroxybenzothiazole is the site-specific labeling of proteins . This allows for the visualization of these proteins in various biological processes . Additionally, it plays a crucial role in the biosynthesis of firefly luciferin .
Action Environment
The action of 2-Cyano-6-hydroxybenzothiazole can be influenced by environmental factors. For instance, the cyanation reaction it undergoes proceeds efficiently under mild conditions . Furthermore, the compound is non-toxic and environmentally friendly , suggesting that it may have a stable action in various environments.
生化分析
Biochemical Properties
2-Cyano-6-hydroxybenzothiazole is known to interact with certain enzymes and proteins. It is a key intermediate in the biosynthesis of D-luciferin , and it reacts with 1,2-aminothiols to form stable condensation products . This high selectivity and fast reaction kinetics make 2-Cyano-6-hydroxybenzothiazole a promising bioconjugation method to label proteins at N-terminal cysteine residues .
Cellular Effects
It has been suggested that the complex of 2-Cyano-6-hydroxybenzothiazole is more effective in killing cancerous cells
Molecular Mechanism
The molecular mechanism of 2-Cyano-6-hydroxybenzothiazole involves its reaction with 1,2-aminothiols to form stable condensation products . This reaction is key to the synthesis of D-luciferin
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the synthesis of D-luciferin , a process that is crucial for bioluminescence in fireflies and other beetles .
Metabolic Pathways
2-Cyano-6-hydroxybenzothiazole is involved in the metabolic pathway leading to the synthesis of D-luciferin . It reacts with 1,2-aminothiols in a key step of this pathway
准备方法
Synthetic Routes and Reaction Conditions
2-Cyano-6-hydroxybenzothiazole can be synthesized through several methods. One common approach involves the catalytic Sandmeyer-type cyanation reaction. This method employs diazonium tetrafluoroborate salt of 2-amino-6-hydroxybenzothiazole as a cyanation substrate, with the reaction proceeding efficiently under mild conditions using copper (I) and copper (II) catalysts along with N,N,N’,N’-tetramethylethylenediamine .
Another method involves the reaction of 1,4-benzoquinone with l-cysteine ethyl ester, followed by oxidation-cyclization of the intermediate ethyl ®-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride to 2-carbethoxy-6-hydroxybenzothiazole. This intermediate is then converted to the corresponding nitrile, yielding 2-cyano-6-hydroxybenzothiazole .
Industrial Production Methods
Industrial production methods for 2-cyano-6-hydroxybenzothiazole typically involve scalable and eco-friendly processes. For instance, the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using potassium hexacyanoferrate(II) as a cyanide source is a notable method. This approach is operationally benign and suitable for large-scale synthesis .
化学反应分析
Types of Reactions
2-Cyano-6-hydroxybenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Condensation Reactions: It reacts with cysteine to form d-luciferin, a key reaction in bioluminescence.
Common Reagents and Conditions
Copper Catalysts: Used in cyanation reactions.
Diazonium Salts: Employed in Sandmeyer-type reactions.
Oxidizing Agents: Utilized in the oxidation-cyclization steps.
Major Products
相似化合物的比较
Similar Compounds
2-Cyano-6-methoxybenzothiazole: A precursor that can be converted to 2-cyano-6-hydroxybenzothiazole by replacing the methoxy group with a hydroxy group.
6-Hydroxybenzothiazole-2-carbonitrile: Another compound with similar structural features.
Uniqueness
2-Cyano-6-hydroxybenzothiazole is unique due to its role as a key intermediate in the synthesis of d-luciferin, which is essential for bioluminescence. Its ability to undergo specific reactions and its applications in bioluminescence imaging and protein labeling distinguish it from other similar compounds .
属性
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVNBZDECKYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432318 | |
| Record name | 2-Cyano-6-hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-69-5 | |
| Record name | 2-Cyano-6-hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-6-hydroxybenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological significance of 2-cyano-6-hydroxybenzothiazole (CHBT)?
A1: 2-Cyano-6-hydroxybenzothiazole (CHBT) is a crucial precursor in the biosynthesis of firefly luciferin, the light-emitting molecule responsible for firefly bioluminescence. [, , , ] It is generated from the luminescence product oxyluciferin through the enzymatic activity of luciferin regenerating enzyme (LRE). [, ] CHBT then reacts with D-cysteine in the presence of specific enzymes to regenerate D-luciferin, allowing for continued light production. [, ]
Q2: What is the structural characterization of CHBT?
A2: CHBT has the molecular formula C8H4N2OS and a molecular weight of 176.20 g/mol. [] While the provided research papers don't delve deeply into specific spectroscopic data, they do mention the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to characterize its structure and properties. [, ]
Q3: How is CHBT synthesized, and are there efficient methods available?
A3: Traditional synthesis of CHBT involved modifying 2-cyano-6-methoxybenzothiazole, which is a costly process. [] More recent research highlights the development of cost-effective and efficient catalytic Sandmeyer-type cyanation reactions for CHBT synthesis. This approach uses readily available starting materials like 2-amino-6-hydroxybenzothiazole and proceeds under mild conditions, offering scalability for larger-scale production. [, ]
Q4: Beyond firefly bioluminescence, are there other applications for CHBT?
A4: While primarily recognized for its role in luciferin regeneration, researchers have explored CHBT derivatives, particularly 6-O-alkanoylluciferins and 6-O-phosphonoluciferin, as substrates in bioluminescent assays for enzymes like carboxylic esterase and alkaline phosphatase. [] These assays leverage the ability of these enzymes to cleave specific groups from the modified luciferin derivatives, leading to the release of luciferin and subsequent light emission, providing a sensitive method for enzyme detection and activity measurement.
Q5: Have there been computational studies on CHBT, and what insights have they provided?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to study CHBT. [, ] These calculations have been instrumental in understanding its electronic structure, optimizing its geometry, and assigning experimental electronic absorption bands. [] Moreover, DFT studies have provided valuable insights into the mechanism of luciferin regeneration, particularly the hydrolysis of oxyluciferin to CHBT and the subsequent condensation with cysteine. []
Q6: What is known about the stability of CHBT?
A6: While the provided research doesn't extensively cover the stability of CHBT itself, it does mention that 6-O-phosphonoluciferin, a derivative, is unstable in its free acid form but exhibits greater stability as a sodium salt. [] This suggests that the stability of CHBT and its derivatives can be influenced by factors like pH and counterions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

